5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-1H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-1H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a methylsulfanyl group attached to a pyrimidoquinoline core. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-1H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium ethoxide. This is followed by cyclization and subsequent introduction of the methylsulfanyl group using methylthiol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-1H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur at the methoxyphenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-1H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-1H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core but lacks the methoxyphenyl and methylsulfanyl groups.
4-hydroxy-2-quinolone: Similar core structure but different functional groups.
Pyrazolo[3,4-b]quinoline: Contains a similar fused ring system but with different substituents.
Uniqueness
5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-1H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C21H23N3O3S/c1-21(2)9-13-16(14(25)10-21)15(11-5-7-12(27-3)8-6-11)17-18(22-13)23-20(28-4)24-19(17)26/h5-8,15H,9-10H2,1-4H3,(H2,22,23,24,26) |
InChI Key |
FAYRYOFLEZZUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
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